Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
Brand Name: Vulcanchem
CAS No.: 101291-22-9
VCID: VC9924015
InChI: InChI=1S/C16H12N2O2S2/c1-3-7-13-11(5-1)17-15(19-13)21-9-10-22-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2
SMILES: C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3
Molecular Formula: C16H12N2O2S2
Molecular Weight: 328.4 g/mol

Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-

CAS No.: 101291-22-9

Cat. No.: VC9924015

Molecular Formula: C16H12N2O2S2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- - 101291-22-9

Specification

CAS No. 101291-22-9
Molecular Formula C16H12N2O2S2
Molecular Weight 328.4 g/mol
IUPAC Name 2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoxazole
Standard InChI InChI=1S/C16H12N2O2S2/c1-3-7-13-11(5-1)17-15(19-13)21-9-10-22-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2
Standard InChI Key HDOCKUPLIICONX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of two benzoxazole rings connected via a dithioethane (–S–CH2_2–CH2_2–S–) bridge. Each benzoxazole unit comprises a fused benzene and oxazole ring, with the sulfur atoms at the 2-position of the oxazole forming the bridge. The SMILES notation (C(Sc1nc2c(o1)cccc2)CSc1nc2c(o1)cccc2) confirms this connectivity, highlighting the planar aromatic systems and flexible ethylene linkage.

Key structural features include:

  • Planar benzoxazole rings: The conjugated π-system stabilizes the aromatic rings, influencing electronic properties.

  • Dithioethane bridge: The sulfur atoms enhance electron delocalization and provide potential sites for coordination chemistry.

  • Symmetry: The C2_2 symmetry simplifies synthetic routes and crystallographic analysis.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2,2'-[1,2-ethanediylbis(thio)]bis-benzoxazole likely involves cyclization and sulfur incorporation steps. A plausible route, extrapolated from related methodologies , includes:

  • Formation of benzoxazole precursors: 2-Aminophenol derivatives react with carbon disulfide under basic conditions to yield 2-mercaptobenzoxazoles .

  • Bridging via dithioethane: Cross-coupling two 2-mercaptobenzoxazole units with 1,2-dibromoethane in the presence of a base (e.g., K2_2CO3_3) facilitates sulfur–alkyl linkage .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Hypothetical)
12-Aminophenol + CS2_2 + KOH, reflux70–80%
22-Mercaptobenzoxazole + 1,2-dibromoethane + K2_2CO3_3, DMF, 80°C50–60%

Challenges in Synthesis

  • Purification: The compound’s hydrophobicity necessitates chromatographic techniques (e.g., silica gel, eluent: DCM/MeOH).

  • Byproducts: Incomplete coupling may yield mono- or tri-thioether derivatives, requiring careful optimization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C) due to aromatic and sulfur-rich structure. Soluble in DMSO, DMF, and THF .

  • Thermal stability: Decomposition temperature estimated at >250°C based on analogous benzoxazoles .

Crystallographic Insights

No single-crystal X-ray data are available, but molecular modeling suggests a monoclinic crystal system with π-stacking interactions between benzoxazole rings .

Future Research Directions

  • Biological screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .

  • Coordination chemistry: Synthesize metal–organic frameworks (MOFs) and assess catalytic activity.

  • Derivatization: Introduce substituents (e.g., –NO2_2, –OH) to modulate electronic properties.

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